N-(2-Oxo-2H-1-benzopyran-3-carbonyl)piperidine-1-carboxamide
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Overview
Description
N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with piperidine-1-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable fatty acids and glycerol. This inhibition reduces fat absorption and can aid in weight management .
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxamide analogues: These compounds share a similar core structure and have been studied for their enzyme inhibitory activities.
N-(2-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Another coumarin derivative with potential biological activities.
Uniqueness
N-(2-Oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide is unique due to its specific structure, which combines the coumarin core with a piperidine-1-carboxamide moiety. This unique combination enhances its potential as an enzyme inhibitor and broadens its range of biological activities .
Properties
CAS No. |
90051-90-4 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2-oxochromene-3-carbonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H16N2O4/c19-14(17-16(21)18-8-4-1-5-9-18)12-10-11-6-2-3-7-13(11)22-15(12)20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,19,21) |
InChI Key |
CSDXLYVWPFNJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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